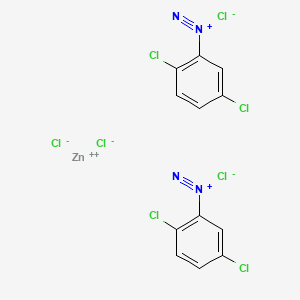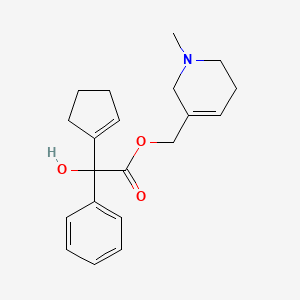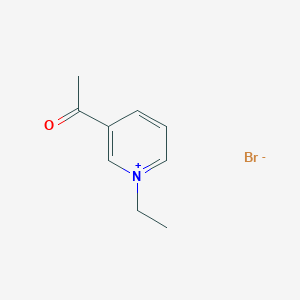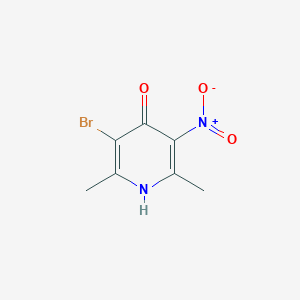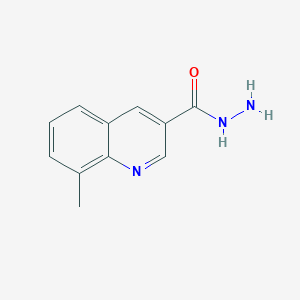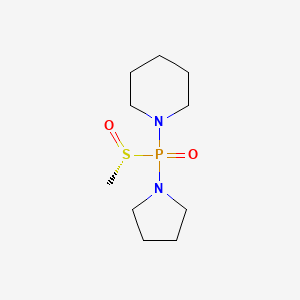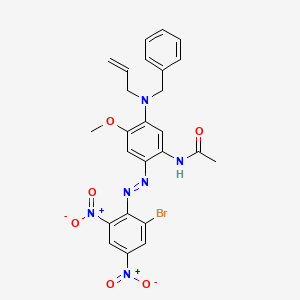
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- is a complex organic compound primarily used in industrial applications. This compound is known for its unique structural properties, which make it suitable for various scientific and industrial uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- involves multiple steps, including the introduction of azo and bromo groups, as well as the formation of the acetamide moiety. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for efficiency and yield, with stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the azo group allows for oxidation reactions, which can lead to the formation of different oxidation states.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can lead to the formation of nitro compounds, while reduction can produce amines.
Scientific Research Applications
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azo group can participate in electron transfer reactions, while the bromo and methoxy groups can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)phenyl)-
- Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-methoxyphenyl)-
Uniqueness
What sets Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-4-methoxy-5-((phenylmethyl)-2-propenylamino)phenyl)- apart is its unique combination of functional groups, which confer specific chemical and physical properties. This makes it particularly useful in applications where precise reactivity and stability are required.
Properties
CAS No. |
42852-92-6 |
|---|---|
Molecular Formula |
C25H23BrN6O6 |
Molecular Weight |
583.4 g/mol |
IUPAC Name |
N-[5-[benzyl(prop-2-enyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C25H23BrN6O6/c1-4-10-30(15-17-8-6-5-7-9-17)22-13-20(27-16(2)33)21(14-24(22)38-3)28-29-25-19(26)11-18(31(34)35)12-23(25)32(36)37/h4-9,11-14H,1,10,15H2,2-3H3,(H,27,33) |
InChI Key |
YSZZWYQJLRICAX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OC)N(CC=C)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


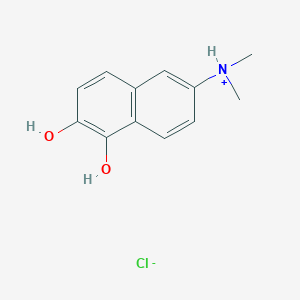


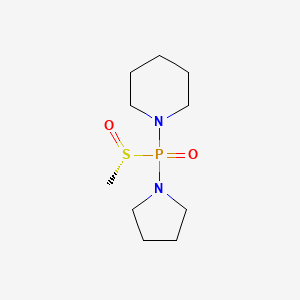
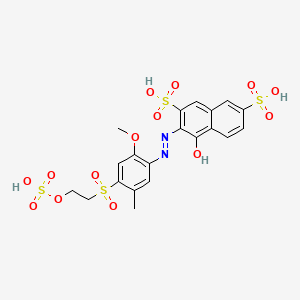
![1,3-Bis[4-(1,4,5,6-tetrahydropyrimidin-2-yl)phenyl]urea](/img/structure/B13736387.png)
